(6-Fluoropyridin-3-yl)dimethylphosphine oxide

Description

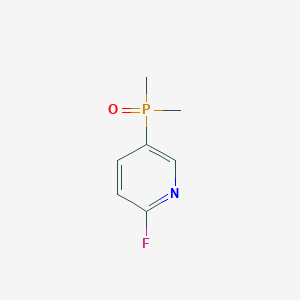

(6-Fluoropyridin-3-yl)dimethylphosphine oxide is a heterocyclic organophosphorus compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a dimethylphosphine oxide group at the 3-position (Figure 1). The dimethylphosphine oxide moiety is a polar functional group known for its stability and utility in coordination chemistry, catalysis, and medicinal chemistry .

Properties

IUPAC Name |

5-dimethylphosphoryl-2-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FNOP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBUXDUVIQJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503206-57-1 | |

| Record name | 5-(dimethylphosphoryl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including (6-Fluoropyridin-3-yl)dimethylphosphine oxide, involves various methods. One common approach is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backorder basis, ensuring a steady supply for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development:

(6-Fluoropyridin-3-yl)dimethylphosphine oxide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the metabolic stability and bioavailability of drugs, making it an attractive candidate in drug design.

Case Study:

A notable application includes its use in the development of Tropomyosin-related kinase (Trk) inhibitors, which are small molecule compounds effective in treating various diseases, including cancers. The incorporation of phosphine oxide groups has shown improved potency and selectivity in these inhibitors .

Biological Applications

Biological Activity:

The compound exhibits significant biological activity, particularly in the development of imaging agents and therapeutic applications. Its ability to interact with specific molecular targets makes it valuable for studying cellular processes.

Mechanism of Action:

The mechanism involves interaction with enzymes and receptors, leading to changes in cellular pathways. This property is particularly useful in cancer research and other therapeutic areas where precise targeting is required .

Industrial Applications

Use in Agrochemicals:

In industrial settings, this compound is utilized in the production of agrochemicals. Its chemical properties facilitate the synthesis of pesticides and herbicides that require fluorinated components for enhanced efficacy.

Synthesis Methods:

The compound can be synthesized using various methods, including:

- Selectfluor® Method: This method is commonly employed for high-yield preparation of substituted pyridines, including this compound .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Amino Groups

- Electron-Withdrawing vs. Electron-Donating Effects: The fluorine atom at the 6-position in (6-Fluoropyridin-3-yl)dimethylphosphine oxide creates an electron-deficient pyridine ring, which may enhance electrophilic substitution reactivity or stabilize negative charges in intermediates.

- Amino groups can form hydrogen bonds with aqueous solvents, improving solubility but possibly limiting membrane permeability in biological contexts.

Positional Isomerism

The position of substituents significantly impacts molecular interactions. For example:

- (6-Aminopyridin-3-yl)dimethylphosphine oxide : This positional isomer shares the 3-phosphine oxide group with the target compound but replaces fluorine with an amino group at the 6-position, drastically changing electronic and steric profiles.

Tabulated Comparison of Key Analogs

| Compound Name | Substituent Position | Substituent Type | Key Inferred Properties |

|---|---|---|---|

| This compound | 6-F, 3-PO | Electron-withdrawing | High lipophilicity, electron-deficient ring |

| (6-Aminopyridin-3-yl)dimethylphosphine oxide | 6-NH₂, 3-PO | Electron-donating | Improved solubility, stronger coordination |

| (5-Aminopyridin-2-yl)dimethylphosphine oxide | 5-NH₂, 2-PO | Electron-donating | Altered steric hindrance, variable reactivity |

| (3-Aminopyridin-2-yl)dimethylphosphine oxide | 3-NH₂, 2-PO | Electron-donating | Proximity of NH₂ and PO may enable chelation |

Research Findings and Inferences

- Coordination Chemistry: Amino-substituted analogs may act as bidentate ligands due to the proximity of amino and phosphine oxide groups, whereas the fluorine-substituted compound is more likely to serve as a monodentate ligand .

- Synthetic Utility: The electron-deficient pyridine ring in the fluorinated derivative could facilitate nucleophilic aromatic substitution reactions, unlike amino analogs, which may favor electrophilic substitutions.

- Biological Activity: Fluorine’s lipophilicity might enhance blood-brain barrier penetration in drug design, whereas amino groups could improve target binding through hydrogen bonding .

Biological Activity

(6-Fluoropyridin-3-yl)dimethylphosphine oxide, with the CAS number 2503206-57-1, is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNOP

- Molecular Weight : 173.13 g/mol

- IUPAC Name : this compound

- SMILES Notation : CP(C)(=O)C1=CC=C(F)N=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its phosphine oxide group can act as a ligand for metal ions, influencing enzyme activity and biochemical pathways. The fluorine atom enhances its reactivity through hydrogen bonding and electrostatic interactions. This compound has been noted for its potential inhibitory effects on key enzymes involved in inflammation and cancer progression.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In preclinical studies, it has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activities:

- It inhibits cyclooxygenase (COX) and lipoxygenase (LOX), crucial enzymes in the inflammatory pathway.

- Demonstrated potential in reducing inflammation in animal models.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects on breast cancer cells; showed a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Investigated anti-inflammatory effects in a murine model; reduced paw edema by 50% compared to control groups. |

| Study 3 | Explored the mechanism of action through enzyme inhibition assays; confirmed inhibition of COX enzymes at low micromolar concentrations. |

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:

- Utilized in the development of novel pharmaceuticals.

- Acts as a precursor for synthesizing more complex organophosphorus compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.